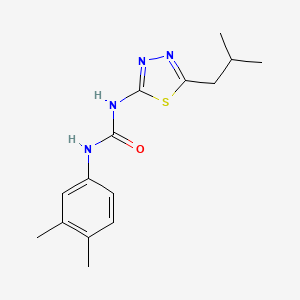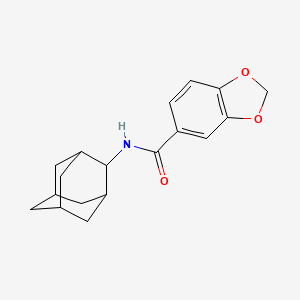
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. DMTU has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea involves its ability to scavenge reactive oxygen species and other free radicals. N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can also inhibit the activity of enzymes that produce reactive oxygen species, such as NADPH oxidase. By reducing oxidative stress, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can help protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and protecting against oxidative stress. In animal studies, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to scavenge reactive oxygen species, which can help reduce experimental variability caused by oxidative stress. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to be relatively non-toxic and can be administered in a variety of ways, including orally and intravenously.
One limitation of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential to interfere with other cellular processes. Additionally, the effects of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may vary depending on the specific experimental conditions and the model system being used.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may have applications in treating other diseases that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea and its potential therapeutic uses.
Synthesemethoden
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been used in various scientific research studies, including those related to oxidative stress, inflammation, and neuroprotection. In particular, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWXRFMGHSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5823880.png)



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
